Ceftazidime, Delta-3-Isomer, is a structural isomer of the broad-spectrum third-generation β-lactam cephalosporin antibiotic Ceftazidime. Initially patented in 1979 and introduced to the market in 1984, Ceftazidime is used primarily to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae. The Delta-3-Isomer serves as a degradation product and reference standard for analytical purposes, particularly in microbiological susceptibility testing and pharmaceutical development .
Ceftazidime is derived from the cephalosporin class of antibiotics, which are characterized by their β-lactam structure. The Delta-3-Isomer is specifically noted for its role in research and development settings, providing insights into the stability and efficacy of cephalosporins against various bacterial strains .
Ceftazidime falls under the category of β-lactam antibiotics, specifically classified as a third-generation cephalosporin. This classification indicates its broad-spectrum activity and effectiveness against resistant bacterial strains. The Delta-3-Isomer is categorized as an analytical reference compound due to its relevance in pharmacological studies .
The synthesis of Ceftazidime, Delta-3-Isomer, involves several chemical reactions aimed at isolating the desired isomer from its precursors. A notable method includes the use of 7-aminocephalosporanic acid (7-ATCA) as a starting material. The process typically involves the following steps:
This method enhances yield and purity while facilitating easier separation of products .
The reaction conditions are critical for optimizing yield and purity. For instance, using triethylamine as an organic base and solvents like tetrahydrofuran or acetone can significantly improve reaction outcomes .
Ceftazidime, Delta-3-Isomer possesses a complex molecular structure typical of cephalosporins, characterized by a β-lactam ring fused to a dihydrothiazine ring. Its molecular formula is , indicating a substantial presence of nitrogen and sulfur atoms essential for its antibacterial activity .
The molecular weight of Ceftazidime is approximately 500.56 g/mol. The presence of various functional groups contributes to its solubility profile and reactivity with bacterial enzymes.
Ceftazidime undergoes hydrolysis in the presence of certain beta-lactamases produced by resistant bacteria. This hydrolysis can lead to loss of antibacterial activity, which poses challenges in treatment efficacy.
The kinetic parameters of Ceftazidime's interactions with beta-lactamases have been studied extensively, revealing that certain enzymes can confer resistance by hydrolyzing the antibiotic. For example, the CTX-M type beta-lactamases demonstrate varying degrees of efficiency in hydrolyzing Ceftazidime compared to other beta-lactams .
Ceftazidime exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. This binding inhibits the transpeptidation process crucial for forming cross-links in peptidoglycan layers.
The inhibition of PBPs leads to weakened cell walls, ultimately resulting in cell lysis and death. Ceftazidime's stability against certain beta-lactamases enhances its effectiveness against resistant strains .
Ceftazidime, Delta-3-Isomer is sparingly soluble in water but exhibits better solubility in organic solvents. Its physical state can vary based on formulation but typically exists as a crystalline solid.
The compound's reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions, making it essential to consider pH during formulation and storage. Its stability profile indicates that it can retain efficacy when stored correctly away from moisture and extreme temperatures .
Ceftazidime, Delta-3-Isomer has significant applications in scientific research:
Its role as an analytical tool underscores its importance in both clinical microbiology and pharmaceutical research settings .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: